molecular formula C29H29NO6S B13378590 ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate

ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate

Cat. No.: B13378590
M. Wt: 519.6 g/mol
InChI Key: VFIVZNBPYJEWNI-MWXWASHKSA-N
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Description

Ethyl 2-[(4-tert-butylbenzoyl)amino]-5-[3-methoxy-4-(2-propynyloxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(4-tert-butylbenzoyl)amino]-5-[3-methoxy-4-(2-propynyloxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core thiophene structure, followed by the introduction of the benzylidene and benzoyl groups. The final steps involve the addition of the ethyl ester and the tert-butyl group. Each step requires careful control of reaction conditions, including temperature, solvent, and pH, to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to maximize yield and minimize costs. Flow microreactor systems could be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-tert-butylbenzoyl)amino]-5-[3-methoxy-4-(2-propynyloxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-[(4-tert-butylbenzoyl)amino]-5-[3-methoxy-4-(2-propynyloxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(4-tert-butylbenzoyl)amino]-5-[3-methoxy-4-(2-propynyloxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C29H29NO6S

Molecular Weight

519.6 g/mol

IUPAC Name

ethyl (5Z)-2-(4-tert-butylbenzoyl)imino-4-hydroxy-5-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]thiophene-3-carboxylate

InChI

InChI=1S/C29H29NO6S/c1-7-15-36-21-14-9-18(16-22(21)34-6)17-23-25(31)24(28(33)35-8-2)27(37-23)30-26(32)19-10-12-20(13-11-19)29(3,4)5/h1,9-14,16-17,31H,8,15H2,2-6H3/b23-17-,30-27?

InChI Key

VFIVZNBPYJEWNI-MWXWASHKSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)OCC#C)OC)/SC1=NC(=O)C3=CC=C(C=C3)C(C)(C)C)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OCC#C)OC)SC1=NC(=O)C3=CC=C(C=C3)C(C)(C)C)O

Origin of Product

United States

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